molecular formula C11H12ClN3OS B10905841 5-[(3-chloro-4-methoxybenzyl)sulfanyl]-3-methyl-1H-1,2,4-triazole

5-[(3-chloro-4-methoxybenzyl)sulfanyl]-3-methyl-1H-1,2,4-triazole

Cat. No.: B10905841
M. Wt: 269.75 g/mol
InChI Key: BYNJJQWHFBODIU-UHFFFAOYSA-N
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Description

2-Chloro-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl methyl ether is an organic compound that features a unique combination of a chloro-substituted phenyl ring and a triazole moiety

Preparation Methods

The synthesis of 2-chloro-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl methyl ether typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting a suitable precursor with hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the sulfanyl group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the phenyl ring: The resulting compound is further reacted with a chloro-substituted phenyl derivative to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-Chloro-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol or other reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl methyl ether involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The chloro and sulfanyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-chloro-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl methyl ether include:

The uniqueness of 2-chloro-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl methyl ether lies in its combination of these functional groups, which can result in distinct properties and applications.

Properties

Molecular Formula

C11H12ClN3OS

Molecular Weight

269.75 g/mol

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C11H12ClN3OS/c1-7-13-11(15-14-7)17-6-8-3-4-10(16-2)9(12)5-8/h3-5H,6H2,1-2H3,(H,13,14,15)

InChI Key

BYNJJQWHFBODIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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